4-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

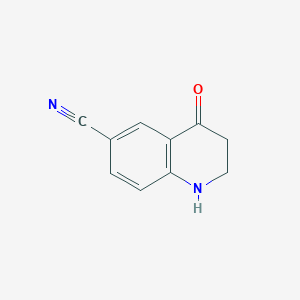

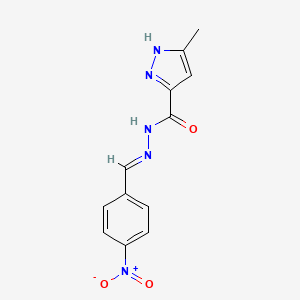

4-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile is a chemical compound with the molecular formula C10H8N2O . It is a useful research chemical . It is also known as 4-oxo-2,3-dihydro-1H-quinoline-6-carbonitrile .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a one-pot synthesis of novel N-alkyl substituted-6-amino-7-nitro-8-aryl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile derivatives was achieved using a multi-component reaction comprising of 1-alkylpiperidin-4-one, malononitrile, and β-nitro styrene .Molecular Structure Analysis

The molecular structure of 4-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile can be represented by the InChI code: 1S/C10H8N2O/c11-6-7-1-3-9-8(5-7)2-4-10(13)12-9/h1,3,5H,2,4H2,(H,12,13) .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 172.18 . The melting point is between 276-278 degrees Celsius .Scientific Research Applications

Antioxidant Properties

Quinoline derivatives have been shown to function as powerful antioxidants against oxidative damage . This could be significantly helpful in neuroprotection against disorders such as Parkinson’s disease .

Anti-Infective Agents

1,2,3,4-Tetrahydroisoquinolines (THIQ), a class of compounds structurally similar to the compound , have shown diverse biological activities against various infective pathogens . This suggests that “4-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile” could potentially have similar anti-infective properties.

Neurodegenerative Disorders

THIQ-based natural and synthetic compounds have shown potential in combating neurodegenerative disorders . Given the structural similarity, “4-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile” could also be explored for its potential in this area.

Anti-Trypanosomal Activity

Some quinoline derivatives have been studied for their potential mode of action against Trypanosoma cruzi cysteine protease cruzain . This suggests a potential application of “4-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile” in the treatment of diseases caused by Trypanosoma cruzi, such as Chagas disease.

HIV Inhibitors

There has been research into the design, synthesis, and in vitro evaluation of 4-oxo-6-substituted phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile derivatives as HIV inhibitors . Given the structural similarity, “4-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile” could potentially be explored for its potential as an HIV inhibitor.

Synthesis of Fused Heterocycles

Quinoline derivatives have been used in the synthesis of related four-membered to seven-membered heterocycles . “4-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile” could potentially be used in similar synthetic applications.

Safety and Hazards

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities. Given the diverse biological activities of similar quinoline derivatives , there may be potential for the development of novel therapeutic agents based on the 4-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile scaffold.

Mechanism of Action

Target of Action

4-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders

Mode of Action

Thiq analogs are known to interact with their targets, leading to changes in cellular processes

Biochemical Pathways

Thiq analogs are known to affect various biochemical pathways, leading to their diverse biological activities

Result of Action

Thiq analogs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders

properties

IUPAC Name |

4-oxo-2,3-dihydro-1H-quinoline-6-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c11-6-7-1-2-9-8(5-7)10(13)3-4-12-9/h1-2,5,12H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXOYHNMZAVXDIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(C1=O)C=C(C=C2)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetyl)-4-phenylpiperidine-4-carboxylic acid](/img/structure/B2948519.png)

![N-(4-phenylthiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2948521.png)

![4-methyl-2-((2-methylallyl)thio)-1H-benzo[d]imidazole](/img/structure/B2948523.png)

![1-(4-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)piperidin-1-yl)ethanone](/img/structure/B2948527.png)

![N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2948529.png)

![Tert-butyl N-[(1S)-2-hydroxy-1-(3-nitrophenyl)ethyl]carbamate](/img/structure/B2948530.png)

![3-Cyclopropyl-1-[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2948532.png)

![methyl 4-{[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2948533.png)

![2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2948535.png)